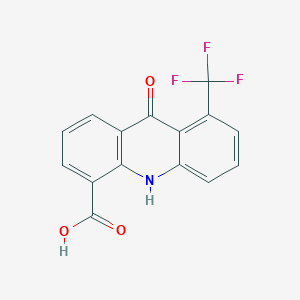
9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid is a heterocyclic compound that belongs to the acridine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid typically involves the condensation of enamines with 2-arylidene-1,3-diketones. This reaction is facilitated by the Knoevenagel condensation of aromatic aldehydes with cyclic 1,3-diketones . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to promote the condensation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or other reduced forms.
Substitution: The trifluoromethyl group and carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups replacing the trifluoromethyl or carboxylic acid groups.
科学的研究の応用
9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the study of reaction mechanisms and chemical properties.
Biology: This compound may exhibit biological activities such as enzyme inhibition or interaction with biological macromolecules, making it useful in biochemical research.
Industry: It can be used in the development of new materials, dyes, and other industrial products due to its unique chemical properties.
作用機序
The mechanism of action of 9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and carboxylic acid group play crucial roles in binding to these targets and modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites.
類似化合物との比較
Similar Compounds
Similar compounds include other acridine derivatives such as:
- 9-Oxo-8,9-dihydroacridine-4-carboxylic acid
- 8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid
- 9-Oxo-8-(methyl)-9,10-dihydroacridine-4-carboxylic acid
Uniqueness
The presence of the trifluoromethyl group in 9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid distinguishes it from other similar compounds. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
24782-68-1 |
|---|---|
分子式 |
C15H8F3NO3 |
分子量 |
307.22 g/mol |
IUPAC名 |
9-oxo-8-(trifluoromethyl)-10H-acridine-4-carboxylic acid |
InChI |
InChI=1S/C15H8F3NO3/c16-15(17,18)9-5-2-6-10-11(9)13(20)7-3-1-4-8(14(21)22)12(7)19-10/h1-6H,(H,19,20)(H,21,22) |
InChIキー |
VMVMIDRFFIZQNO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC3=CC=CC(=C3C2=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5z)-5-[(2,4-Difluorophenyl)imino]furan-2(5h)-one](/img/structure/B12914131.png)


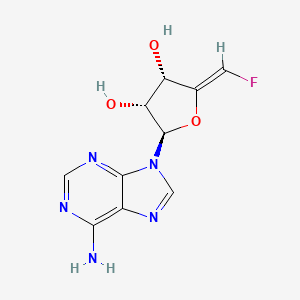


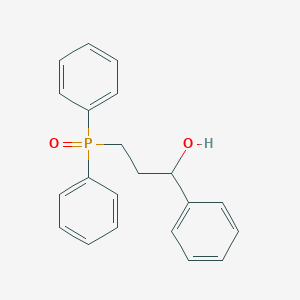
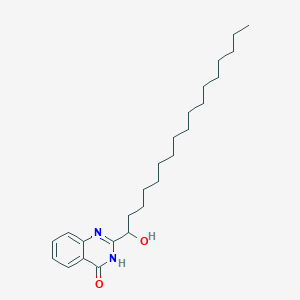
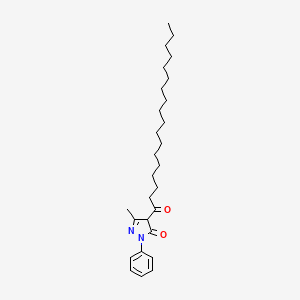

![5-Heptylbenzo[f]quinazoline-1,3-diamine](/img/structure/B12914186.png)

